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Compound of Interest

Compound Name: Ethyl 5-nitro-nicotinate

Cat. No.: B074328

An In-Depth Technical Guide to the Structure and Spectral Data of Ethyl 5-nitro-nicotinate

This technical guide provides a comprehensive overview of the structural and spectral
characteristics of Ethyl 5-nitro-nicotinate. The information is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis. While
experimentally verified spectra for this specific compound are not widely available in public
databases, this guide presents a detailed set of predicted data based on established
spectroscopic principles and data from analogous compounds.

Chemical Structure and Properties

Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, featuring an ethyl ester at the 3-
position and a nitro group at the 5-position of the pyridine ring. The presence of the electron-
withdrawing nitro group significantly influences the electronic properties and reactivity of the
molecule.

Table 1: Chemical Identity and Properties of Ethyl 5-nitro-nicotinate
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Property Value Source
Ethyl 5-nitropyridine-3-

IUPAC Name N/A
carboxylate

CAS Number 1462-89-1 [1]

Molecular Formula CsHsN20a4 [1]

Molecular Weight 196.16 g/mol [1]
O=C(OCC)C1=CN=CC([N+]=

SMILES Code [1]
O)[0-]=C1

Predicted Spectral Data

The following sections provide predicted spectral data for Ethyl 5-nitro-nicotinate. These
predictions are derived from the analysis of its functional groups and comparison with spectral
data of structurally related compounds, such as Ethyl nicotinate.

Predicted *H NMR Spectral Data

The *H NMR spectrum is predicted to show three distinct signals for the aromatic protons of the
pyridine ring and two signals for the ethyl ester group. The strong electron-withdrawing effect of
the nitro group at the C5 position is expected to significantly deshield the adjacent protons at
C4 and C6, shifting them downfield. The proton at C2 would also be shifted downfield relative
to unsubstituted Ethyl nicotinate.

Table 2: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift

(3) ppm

Multiplicity

Integration Assignment Rationale

~9.5-9.7

s (singlet)

The proton at C2
is adjacent to the
ring nitrogen and
1H H-2 is expected to be
the most
downfield

aromatic proton.

~9.3-9.5

s (singlet)

This proton is
ortho to the nitro
group, leading to
1H H-6 significant
deshielding and
a substantial
downfield shift.

~8.8-9.0

s (singlet)

This proton is
also ortho to the
nitro group and is

1H H-4 group
expected to be
strongly

deshielded.

~4.45

g (quartet)

Typical chemical

shift for a

methylene group

in an ethyl ester,
2H -OCH2CHs o

split into a

guartet by the

adjacent methyl

group.

~1.42

t (triplet)

3H -OCH2CHs Typical chemical
shift for a methyl
group in an ethyl
ester, split into a

triplet by the
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adjacent
methylene group.

Predicted *C NMR Spectral Data

The 3C NMR spectrum is expected to show eight distinct signals corresponding to the eight
carbon atoms in the molecule. The carbons attached to or near the electronegative nitro group

and the ester group will be shifted downfield.

Table 3: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6) ppm Assignment Rationale

The carbonyl carbon of the
~163 - 165 C=0 (Ester) ester group is typically found in
this downfield region.[2][3]

This carbon is adjacent to the

ring nitrogen and influenced by
~155 - 157 C-6 _ _

the ortho nitro group, causing

a downfield shift.[2]

The carbon at C2 is adjacent
~150 - 152 C-2 to the ring nitrogen, resulting in

a significant downfield shift.[2]

The carbon directly attached to
~148 - 150 C-5 the nitro group is expected to
be strongly deshielded.[2]

This carbon is ortho to the nitro
~135 - 137 C4 group, leading to a downfield
shift.[2]

The carbon bearing the ester

group.

~128 - 130 C-3

The methylene carbon of the
~62 - 64 -OCH2CHs
ethyl ester.[3]

The terminal methyl carbon of
the ethyl ester.[3]

~13-15 -OCH2CHs

Predicted FT-IR Spectral Data

The infrared spectrum will be dominated by absorptions corresponding to the nitro group, the
ester carbonyl, and the aromatic ring.

Table 4: Predicted FT-IR Data (KBr Pellet)
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Wavenumber

(cm™)

Intensity

Assignment

Rationale

~3100 - 3000

Medium

Aromatic C-H Stretch

Characteristic
stretching vibrations
for C-H bonds on the
pyridine ring.[4]

~3000 - 2850

Medium

Aliphatic C-H Stretch

Characteristic
stretching vibrations
for C-H bonds of the
ethyl group.[4]

~1720 - 1740

Strong

C=0 Stretch (Ester)

Strong absorption due
to the carbonyl group
of the ethyl ester.[4]

~1580 - 1610

Medium

C=C & C=NRing
Stretch

Vibrations associated
with the aromatic

pyridine ring.[4]

~1520 - 1560

Strong

Asymmetric NO2
Stretch

A very strong and
characteristic

absorption for the nitro

group.[5]

~1340 - 1360

Strong

Symmetric NO2
Stretch

Another very strong
and characteristic

absorption for the nitro

group.[5]

~1250 - 1300

Strong

C-O Stretch (Ester)

Characteristic
stretching of the ester
C-O bond.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, Ethyl 5-nitro-nicotinate is expected to show a

molecular ion peak (M*) and several characteristic fragment ions.
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Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Value

Proposed
Fragment lon

Proposed Loss

Rationale

196

[CsHsN204]*

M+ (Molecular lon)

The intact molecule
with one electron

removed.

167

[M - CzHs]*

Loss of ethyl radical

Cleavage of the ethyl

group from the ester.

151

[M - OCH2CH3s]*

Loss of ethoxy radical

Alpha-cleavage at the
ester group, losing the
-OEt radical, is a
common
fragmentation
pathway for ethyl

esters.[6]

150

[M - NO2]*

Loss of nitro group

Fragmentation
involving the loss of
the nitro group (NO2)
is a characteristic
pathway for
nitroaromatic

compounds.[7]

122

[M - NO2z - COJ*

Loss of NO2 and CO

Subsequent loss of
carbon monoxide from
the [M - NOz]* ion.[7]

105

[CeHaNO]*

Loss of NO2 and
C2Hs30

Further fragmentation
of the pyridine ring
structure.

Characterization Workflow

The structural elucidation of Ethyl 5-nitro-nicotinate relies on a combination of spectroscopic

techniques. The logical workflow involves confirming the molecular weight and formula by mass
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spectrometry, identifying functional groups using FT-IR, and finally, assembling the precise
atomic connectivity using *H and 3C NMR.

Compound Identity

Ethyl 5-nitro-nicotinate
CsHsN20a
MW: 196.16

Spectroscopic Analysis

FT-IR Spectroscopy

Identifies Determines

NMR Spectroscopy

Mass Spectrometry (MS) (*H and 13C)

Derived Information

Molecular Weight & Functional Groups Atomic Connectivity &
Elemental Formula (Ester, Nitro, Aromatic Ring) 3D Structure

Click to download full resolution via product page
Caption: Workflow for the structural elucidation of Ethyl 5-nitro-nicotinate.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described in this guide.
Instrument parameters should be optimized for the specific equipment used.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b074328?utm_src=pdf-body-img
https://www.benchchem.com/product/b074328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-nitro-nicotinate in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDClz or DMSO-ds). The solvent should be chosen
based on sample solubility and to avoid overlapping signals.[8]

e Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

» Instrument Setup: Use a high-resolution NMR spectrometer operating at a frequency of 300
MHz or higher. Tune and shim the instrument's magnetic field to ensure homogeneity.[8]

e 1H NMR Acquisition:
o Pulse Sequence: Use a standard single-pulse experiment.
o Scans: Acquire 8 to 16 scans for a sample of moderate concentration.
o Relaxation Delay: A delay of 1-5 seconds between scans is recommended.[8]
e 13C NMR Acquisition:
o Pulse Program: Use a standard proton-decoupled experiment (e.g., zgpg30).[2]
o Scans: Acquire 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.[2]

o Relaxation Delay: Use a delay of 2-5 seconds to ensure full relaxation, especially for
quaternary carbons.[2]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and reference it to the residual solvent peak or an internal
standard (e.g., TMS at O ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid): If the sample is a solid, mix a small amount (1-2 mg) with
approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press. Alternatively, use an instrument
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with an Attenuated Total Reflectance (ATR) accessory, which requires placing a small
amount of the solid sample directly on the crystal.

Background Spectrum: Acquire a background spectrum of the empty sample compartment
(or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Place the sample pellet or position the ATR anvil onto the sample.
Acquire the spectrum, typically over a range of 4000 to 400 cm~*. Co-add multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background from the sample
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like an ethyl ester, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small
amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Inject a small volume (e.g., 1 pL) into the GC system.

GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) and a
temperature program to separate the analyte from any impurities. A typical program might
start at 50°C and ramp to 280°C.[7]

lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. For structural elucidation and library matching, Electron lonization (El) at a
standard energy of 70 eV is used.[7]

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.qg.,
a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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